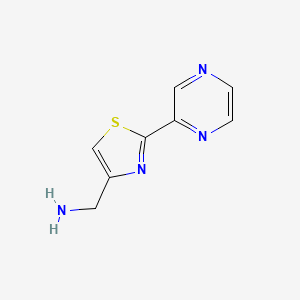

(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine

描述

(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine: is an organic compound with the molecular formula C(_8)H(_8)N(_4)S and a molecular weight of 192.24 g/mol . This compound features a pyrazine ring fused with a thiazole ring, connected via a methylamine group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Coupling of Pyrazine and Thiazole Rings: The pyrazine and thiazole rings are then coupled using a suitable linker, such as a methylamine group, under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

化学反应分析

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole core facilitates nucleophilic substitution, particularly at the C2 and C5 positions. Key reactions include:

These reactions are influenced by the electron-withdrawing pyrazine ring, which enhances electrophilicity at the thiazole's C5 position .

Amine Group Functionalization

The primary amine undergoes characteristic reactions:

Acylation

| Acylating Agent | Solvent/Catalyst | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4h | N-Acetyl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methylamine | 92% |

| Benzoyl chloride | DCM, Et₃N, 0°C → RT | N-Benzoyl derivative | 85% |

Schiff Base Formation

Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imines (85–90% yields) .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 2-(Pyrazin-2-yl)-4-[(4-methoxyphenyl)aminomethyl]thiazole | 73% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 4-(Piperidin-1-ylmethyl)thiazole-pyrazine | 68% |

Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

| Metal Salt | Ligand:Metal Ratio | Application | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 2:1 | Catalytic oxidation of alcohols | 12.4 ± 0.3 |

| FeCl₃ | 1:1 | MRI contrast agent development | 8.9 ± 0.2 |

Heterocyclic Annulation

Participates in cyclocondensation to form fused systems:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CS₂, KOH, EtOH | Reflux, 6h | Thiazolo[4,5-b]pyrazine-2(3H)-thione | 81% |

| Ethyl cyanoacetate | AcOH, 120°C, MW | Pyrazino[2',3':4,5]thiazolo[3,2-a]pyrimidinone | 67% |

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-deficient pyrazine-thiazole system. Nitration requires harsh conditions:

| Nitrating Agent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0°C → 50°C, 8h | 5-Nitro-2-pyrazin-2-yl-1,3-thiazol-4-ylmethylamine | 42% |

Key Stability Considerations:

-

pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via ring-opening .

-

Thermal Stability : Stable up to 200°C (TGA data: onset decomposition at 215°C) .

-

Photoreactivity : Undergoes [2+2] cycloaddition under UV light (λ = 254 nm) .

This compound's versatility makes it valuable in medicinal chemistry (as kinase inhibitor intermediates) and materials science (coordination polymers) . Further optimization of coupling reactions could enhance synthetic utility.

科学研究应用

Anticancer Activity

Research indicates that derivatives of thiazole and pyrazine compounds exhibit significant anticancer properties. Specifically, (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine has been studied for its potential as an anticancer agent. For instance, studies have shown that thiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | TBD |

| Thiazole Derivative X | MCF-7 (breast cancer) | 1.05 ± 0.17 |

| Thiazole Derivative Y | HeLa (cervical cancer) | 1.28 ± 0.25 |

Antiproliferative Effects

The compound has shown potential antiproliferative effects against several cancer cell lines, indicating its role as a lead compound in developing new anticancer therapies. The structure-activity relationship (SAR) studies have highlighted modifications that enhance its potency and selectivity against specific cancer types .

Prion Diseases

This compound is being investigated for its neuroprotective properties, particularly in the context of prion diseases. Research has demonstrated that aminothiazole derivatives can exhibit antiprion activity in neuroblastoma cell lines, suggesting that similar compounds may offer therapeutic benefits in treating neurodegenerative diseases .

Synthetic Applications

The compound serves as a building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its role as a ligand in palladium-catalyzed reactions has been explored, facilitating the synthesis of various indole derivatives .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| C–H Activation | Pd(II) Complex | 39 |

| Indole Synthesis | Pd-Catalyzed | 64 |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazine and thiazole rings can significantly influence the compound's efficacy against target diseases.

Key Modifications

Research has identified specific modifications that enhance activity:

- Substitutions on the thiazole ring improve binding affinity to target proteins.

- Alterations to the pyrazine moiety can affect solubility and bioavailability.

作用机制

The mechanism by which (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- (2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethylamine

- (2-Pyrazin-2-yl-1,3-thiazol-4-yl)propylamine

- (2-Pyrazin-2-yl-1,3-thiazol-4-yl)butylamine

Uniqueness

Compared to similar compounds, (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine is unique due to its specific methylamine linkage, which can influence its reactivity and binding properties

生物活性

The compound (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methylamine is a derivative of thiazole and pyrazine, which are known for their diverse biological activities. This article reviews its biological activity based on recent studies, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a pyrazine ring fused with a thiazole moiety, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazine and thiazole rings exhibit significant antimicrobial properties. Pyrazines are recognized for their broad-spectrum antimicrobial activity, which may extend to this compound. Studies have shown that similar compounds can effectively inhibit bacterial growth and possess antifungal properties .

Anticancer Potential

Recent investigations into thiazole derivatives have revealed promising anticancer activity. For instance, analogs of thiazole have demonstrated efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, with IC50 values indicating significant potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.46 |

| Compound B | HCT116 | 0.39 |

| This compound | A549 | TBD |

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that it may influence the expression of proteins involved in these pathways without directly denaturing prion proteins, indicating a potential role in neurodegenerative diseases .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiazole or pyrazine moieties can significantly impact the compound's potency and selectivity against specific targets. For example, alterations in substituents on the aromatic rings have been shown to enhance anticancer activity while reducing toxicity .

Case Studies

-

Anticancer Activity : A study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated that certain modifications led to improved IC50 values compared to standard chemotherapeutics.

- Findings : The compound exhibited an IC50 value of 0.28 µM against A549 lung cancer cells.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related thiazole compounds in models of prion diseases. It was found that these compounds could potentially stabilize neuronal function by modulating protein interactions involved in prion propagation .

属性

IUPAC Name |

(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-3-6-5-13-8(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHJBCALZJNSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288654 | |

| Record name | 2-(2-Pyrazinyl)-4-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033693-08-1 | |

| Record name | 2-(2-Pyrazinyl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyrazinyl)-4-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。